L-6-Hydroxydopa

Description

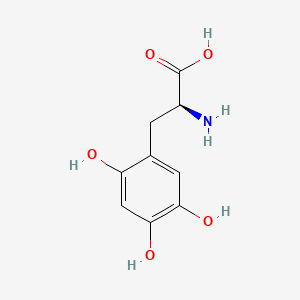

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11-13H,1,10H2,(H,14,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKRUSPZOTYMAT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1O)O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949974 | |

| Record name | 2,5-Dihydroxytyrosinato(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27244-64-0 | |

| Record name | 6-Hydroxy-L-DOPA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27244-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxydopa, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027244640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydroxytyrosinato(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dihydroxy-L-tyrosine, 3-(2,4,5-Trihydroxyphenyl)-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYDOPA, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/580PK2O48O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanisms of 6-Hydroxydopamine (6-OHDA) Neurotoxicity

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

6-hydroxydopamine (6-OHDA) is a hydroxylated analogue of the neurotransmitter dopamine and a potent, selective catecholaminergic neurotoxin. For decades, it has served as a fundamental tool in neuroscience research to model the selective degeneration of dopaminergic neurons, the pathological hallmark of Parkinson's disease (PD).[1] Its utility lies in its ability to replicate key features of the disease, including motor deficits and the progressive loss of neurons in the nigrostriatal pathway.[2][3] Understanding the intricate mechanisms of 6-OHDA neurotoxicity is not only crucial for refining PD models but also offers profound insights into the fundamental cellular processes that drive neurodegeneration, such as oxidative stress, mitochondrial dysfunction, and neuroinflammation. This guide provides a detailed examination of the molecular and cellular cascade initiated by 6-OHDA, offering a framework for researchers aiming to investigate neurodegenerative pathways and evaluate potential neuroprotective therapeutics.

The Principle of Selective Toxicity: A Trojan Horse Strategy

The specificity of 6-OHDA for catecholaminergic (primarily dopaminergic and noradrenergic) neurons is the cornerstone of its application. This selectivity is not inherent to the molecule's reactivity but is achieved through its deceptive structural similarity to dopamine.

Uptake via Monoamine Transporters

6-OHDA itself cannot readily cross the blood-brain barrier, necessitating direct intracerebral administration for in vivo models.[4] Once in the central nervous system, it is recognized and actively transported into the presynaptic terminals of neurons by high-affinity dopamine transporters (DAT) and norepinephrine transporters (NET).[4][5] This transport mechanism leads to a high intracellular concentration of the toxin specifically within the target neurons, while leaving other neuronal populations, such as serotonergic or cholinergic neurons, largely unaffected. The expression levels of these transporters directly correlate with the vulnerability of a neuron to 6-OHDA-induced damage.

The following diagram illustrates the initial, critical step of selective uptake that precedes the cascade of cytotoxic events.

Figure 1: Selective uptake of 6-OHDA into a dopaminergic neuron via the Dopamine Transporter (DAT).

The Core of Cytotoxicity: A Multi-Pronged Assault

Once concentrated inside the neuron, 6-OHDA initiates cell death through several interconnected mechanisms that synergistically overwhelm cellular defense systems.[6]

Oxidative Stress and Quinone Formation

The primary and most rapid mechanism of 6-OHDA toxicity is the generation of potent reactive oxygen species (ROS).[7][8] In the aqueous intracellular environment, 6-OHDA undergoes auto-oxidation, a process that produces hydrogen peroxide (H₂O₂), superoxide radicals (O₂⁻), and hydroxyl radicals (•OH).[9] This reaction is a major source of the oxidative stress that damages all classes of macromolecules.[8]

Simultaneously, the oxidation of 6-OHDA yields a highly reactive electrophilic molecule: 6-hydroxydopamine p-quinone.[10] This quinone is a key mediator of toxicity.[10][11]

-

Covalent Protein Modification: The p-quinone readily reacts with nucleophilic groups on cellular macromolecules, most notably the sulfhydryl (-SH) groups of cysteine residues in proteins.[11][12] This covalent modification, or "quinone-adduction," alters protein structure and function, leading to enzyme inactivation and disruption of cellular homeostasis.[11] Studies have identified numerous protein targets, including those central to redox regulation like protein disulfide isomerase (PDI).[11]

-

Depletion of Antioxidants: The quinone also conjugates with glutathione (GSH), the cell's primary non-enzymatic antioxidant.[10] This depletes the cellular GSH pool, further compromising the neuron's ability to buffer against oxidative stress.

Mitochondrial Dysfunction: The Energy Crisis

Mitochondria are a principal target of 6-OHDA. The assault on this organelle occurs through two main pathways:

-

Direct Inhibition of the Electron Transport Chain (ETC): 6-OHDA is a potent inhibitor of Complex I and Complex IV of the mitochondrial respiratory chain.[6][13] This inhibition disrupts oxidative phosphorylation, leading to a severe depletion of ATP, the cell's energy currency.[13]

-

Mitochondrial ROS Production: The impaired electron flow in the ETC causes electrons to "leak" and prematurely react with oxygen, making the mitochondria a major secondary source of superoxide production.[14] This creates a vicious cycle where initial oxidative stress impairs mitochondria, which in turn produce more ROS.[8]

The consequences of mitochondrial failure are catastrophic. The loss of mitochondrial membrane potential triggers the release of pro-apoptotic factors, such as cytochrome c, into the cytosol.[1] This event is a critical checkpoint that commits the cell to apoptosis, activating a downstream cascade of executioner enzymes.[1]

Initiation of Apoptotic Cell Death

The release of cytochrome c from damaged mitochondria initiates the intrinsic apoptotic pathway.[1] Cytosolic cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), triggering the assembly of the apoptosome and the subsequent activation of caspase-9.[1] Activated caspase-9 then cleaves and activates the primary executioner caspase, caspase-3.[1] Caspase-3 is responsible for the systematic dismantling of the cell, cleaving critical structural and enzymatic proteins, ultimately leading to the characteristic morphological changes of apoptosis.[1][15]

Figure 2: Core cytotoxic pathways of 6-OHDA, highlighting oxidative stress and mitochondrial dysfunction leading to apoptosis.

Neuroinflammation: A Secondary Wave of Damage

The initial neurotoxic insult does not occur in isolation. Dying neurons release damage-associated molecular patterns (DAMPs), which trigger a robust inflammatory response from resident glial cells, particularly microglia.[16][17]

-

Microglial Activation: Microglia, the brain's innate immune cells, become activated in response to 6-OHDA-induced neuronal stress and death.[18][19]

-

Pro-inflammatory Mediators: Activated microglia release a host of potentially neurotoxic factors, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and additional ROS generated by enzymes like NADPH oxidase.[16][18][20]

This neuroinflammatory response, while intended to clear cellular debris, can create a self-perpetuating cycle of neuronal damage, contributing to the progressive nature of the lesion long after the initial toxin has been cleared.[21]

Disruption of Protein Homeostasis

A hallmark of many neurodegenerative diseases, including PD, is the accumulation and aggregation of misfolded proteins.[22] 6-OHDA toxicity intersects with the cellular machinery responsible for protein quality control. Exposure to 6-OHDA has been shown to increase the levels of ubiquitin-conjugated proteins in neuronal cell lines.[22] This suggests that the toxin either causes widespread protein damage that overwhelms the ubiquitin-proteasome system (UPS) or directly impairs the function of the proteasome itself. This disruption of protein homeostasis may contribute to the formation of protein aggregates and potentiate cytotoxicity.[22][23]

Experimental Validation: Protocols and Methodologies

The mechanisms described above are elucidated through a combination of in vitro and in vivo experimental models. The 6-OHDA-lesioned rodent is the most widely used in vivo model to simulate PD.[2][9]

In Vivo Model: Unilateral 6-OHDA Lesion in Rats

This protocol describes the stereotactic injection of 6-OHDA into the medial forebrain bundle (MFB) to create a severe and rapid unilateral lesion of the nigrostriatal pathway.[2][24]

Protocol: Stereotactic Injection of 6-OHDA into the Rat MFB

-

Animal Preparation: Anesthetize a male Sprague-Dawley or Wistar rat (200-250g) using isoflurane or a ketamine/xylazine cocktail.[24][25] Place the animal in a stereotactic frame.

-

Surgical Procedure: Shave the scalp, sterilize with betadine and 70% ethanol, and make a midline incision to expose the skull.[24] Identify and level the bregma and lambda skull landmarks.

-

Toxin Preparation: Prepare a fresh solution of 6-OHDA hydrochloride in sterile saline containing 0.1-0.2% ascorbic acid to prevent oxidation.[17][24] A typical concentration is 2-4 mg/mL.[24]

-

Stereotactic Injection:

-

Drill a small burr hole over the target coordinates for the MFB. Common coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm (for the right hemisphere).[24]

-

Slowly lower a Hamilton syringe needle to the ventral coordinate (DV): -8.0 mm from the dura.[24]

-

Infuse a total volume of 2-5 µL of the 6-OHDA solution at a slow, controlled rate (e.g., 1 µL/min) to minimize mechanical damage.[24][26]

-

Leave the needle in place for an additional 5-10 minutes post-infusion to allow for diffusion and prevent backflow.[24][26]

-

Slowly retract the needle.

-

-

Post-Operative Care: Suture the scalp incision.[24] Place the animal in a recovery cage with easy access to food and water and monitor its weight and well-being.[24]

-

Validation of Lesion: After 2-3 weeks, the lesion can be validated behaviorally using drug-induced rotation tests (e.g., with apomorphine or amphetamine) or histologically by staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.[2][24]

In Vitro Assays for Mechanistic Studies

Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary mesencephalic cultures are used to dissect specific cellular events.[1][27]

| Assay | Purpose | Typical Finding with 6-OHDA | Citation(s) |

| MTT or MTS Assay | Measures mitochondrial reductase activity as an indicator of cell viability. | Time- and dose-dependent decrease in cell viability. | [1] |

| LDH Release Assay | Measures lactate dehydrogenase in the medium as a marker of plasma membrane rupture (necrosis). | Increase in LDH release at later time points or high concentrations. | [1] |

| DCFH-DA Staining | Uses a fluorescent probe to detect intracellular ROS levels. | Rapid and significant increase in fluorescence, indicating oxidative stress. | [15][27] |

| MitoSOX Red Staining | Uses a fluorescent probe that specifically targets mitochondria to detect superoxide. | Delayed but sustained increase in mitochondrial superoxide production. | [14] |

| JC-1 or TMRM Staining | Fluorescent dyes that measure mitochondrial membrane potential (ΔΨm). | Decrease in fluorescence ratio (JC-1) or intensity (TMRM), indicating mitochondrial depolarization. | [15][28] |

| Caspase Activity Assay | Measures the activity of specific caspases (e.g., caspase-3, -9) using fluorogenic substrates. | Sequential activation of caspase-9 followed by caspase-3. | [1] |

| Immunocytochemistry | Uses antibodies to visualize proteins (e.g., Cytochrome c, activated Caspase-3, TH). | Increased cytosolic cytochrome c, increased activated caspase-3 staining, loss of TH-positive cells. | [1] |

graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Core Concept Core [label="6-OHDA\nNeurotoxicity Study", shape=ellipse, pos="0,0!", pin=true, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// In Vitro InVitro [label="In Vitro Models\n(e.g., SH-SY5Y cells)", pos="-3,1.5!", style=filled, fillcolor="#F1F3F4"]; Viability [label="Cell Viability\n(MTT/LDH)", pos="-4.5,2.5!"]; ROS [label="ROS Detection\n(DCFH-DA)", pos="-3,3.5!"]; Mito [label="Mitochondrial Health\n(JC-1, MitoSOX)", pos="-1.5,3.5!"]; Apoptosis [label="Apoptosis Assays\n(Caspase Glo)", pos="-1.5,2.5!"];

// In Vivo InVivo [label="In Vivo Models\n(Rat, Mouse)", pos="3,1.5!", style=filled, fillcolor="#F1F3F4"]; Behavior [label="Behavioral Tests\n(Rotation)", pos="1.5,2.5!"]; Histo [label="Histology\n(TH Staining)", pos="4.5,2.5!"]; PET [label="PET Imaging\n(Microglia)", pos="3,3.5!"];

// Connections Core -- InVitro; Core -- InVivo; InVitro -- Viability; InVitro -- ROS; InVitro -- Mito; InVitro -- Apoptosis; InVivo -- Behavior; InVivo -- Histo; InVivo -- PET; }

Figure 3: Experimental workflow for investigating 6-OHDA neurotoxicity, combining in vitro and in vivo approaches.

Conclusion and Future Directions

The neurotoxicity of 6-hydroxydopamine is a multifaceted process driven by a cascade of interconnected pathological events. The process is initiated by selective uptake into dopaminergic neurons, leading to massive intracellular oxidative stress from both auto-oxidation and mitochondrial dysfunction. The formation of reactive quinones disables critical proteins, while mitochondrial failure precipitates an energy crisis and activates the apoptotic cell death program. This core damage is amplified by a secondary neuroinflammatory response.

A thorough understanding of these mechanisms is paramount for drug development professionals. The 6-OHDA model provides a robust platform to test therapeutics targeting various points in this cascade, including antioxidants, mitochondrial protectants, caspase inhibitors, and anti-inflammatory agents. By dissecting the intricate pathways of 6-OHDA-induced cell death, we gain invaluable insights into the vulnerabilities of dopaminergic neurons and move closer to developing effective strategies to combat neurodegenerative diseases like Parkinson's.

References

- 1. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A 6-hydroxydopamine in vivo model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Chemically Induced Models of Parkinson’s Disease: History and Perspectives for the Involvement of Ferroptosis [frontiersin.org]

- 5. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 6. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Evaluation of Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p-Quinone mediates 6-hydroxydopamine-induced dopaminergic neuronal death and ferrous iron accelerates the conversion of p-quinone into melanin extracellularly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A functionalized hydroxydopamine quinone links thiol modification to neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on the mechanisms of 6-hydroxydopamine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. neuroscigroup.us [neuroscigroup.us]

- 14. 6-HYDROXYDOPAMINE INDUCES MITOCHONDRIAL ERK ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Expression of Tgfβ1 and Inflammatory Markers in the 6-hydroxydopamine Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. conductscience.com [conductscience.com]

- 18. Mechanism of 6-hydroxydopamine neurotoxicity: the role of NADPH oxidase and microglial activation in 6-hydroxydopamine-induced degeneration of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroinflammation of the nigrostriatal pathway during progressive 6-OHDA dopamine degeneration in rats monitored by immunohistochemistry and PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inflammatory hallmarks in 6-OHDA- and LPS-induced Parkinson's disease in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 6-Hydroxydopamine increases ubiquitin-conjugates and protein degradation: implications for the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - TW [thermofisher.com]

- 25. Pharmacological, Biochemical and Immunological Studies on Protective Effect of Mangiferin in 6-Hydroxydopamine (6-OHDA)-Induced Parkinson’s Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Nigrostriatal damage with 6-OHDA: validation of routinely applied procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Mitochondrial Dynamics and Mitophagy in the 6-Hydroxydopamine Preclinical Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties and Stability of L-6-Hydroxydopa

Abstract

L-6-Hydroxydopa (2,4,5-trihydroxy-L-phenylalanine), a synthetic derivative of L-DOPA, serves as a crucial pharmacological tool in neuroscience research.[1][2] Its primary significance lies in its role as a prodrug for the neurotoxin 6-hydroxydopamine (6-OHDA), which selectively ablates catecholaminergic neurons and is instrumental in creating animal models of Parkinson's disease.[1][3] This guide provides a comprehensive overview of the biochemical properties, stability, and analytical considerations for this compound. It is intended for researchers, scientists, and drug development professionals working with this compound. The document delves into its chemical nature, mechanisms of neurotoxicity via its metabolite 6-OHDA, stability under various conditions, and detailed analytical methodologies for its quantification.

Introduction: The Dichotomous Nature of this compound

This compound, structurally an analogue of the Parkinson's disease therapeutic L-DOPA, occupies a unique position in pharmacology.[1] Unlike its parent compound, this compound is not a therapeutic agent but a precursor to a potent neurotoxin.[2][3] Its utility stems from its ability to cross the blood-brain barrier, a feat not achieved by 6-OHDA, allowing for systemic administration to induce central nervous system lesions.[1] Once in the brain, it is decarboxylated to 6-OHDA, which then exerts its neurotoxic effects.[3] Understanding the biochemical intricacies and stability of this compound is paramount for its effective and reproducible use in research settings.

Biochemical Profile

Chemical Structure and Properties

This compound is an L-alpha-amino acid characterized by a catechol ring with an additional hydroxyl group at the 6-position.[4] This structural modification is key to its conversion to the neurotoxin 6-OHDA.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid | [1][4] |

| Molecular Formula | C₉H₁₁NO₅ | [1][4] |

| Molecular Weight | 213.19 g/mol | [4][5] |

| CAS Number | 27244-64-0 | [1][4] |

| Appearance | Solid powder | [5] |

| Solubility | Soluble in DMSO | [5] |

Synthesis

The synthesis of this compound was first described in 1969.[1] Various synthetic routes have since been developed, often involving the protection of the amino and carboxyl groups of a tyrosine derivative, followed by hydroxylation of the aromatic ring and subsequent deprotection. The purity of the final compound is critical for experimental consistency, as impurities could lead to off-target effects.

Stability Profile

Direct experimental data on the stability of this compound under various conditions are not extensively published. However, its stability can be inferred from the known behavior of structurally similar catecholamines, such as L-DOPA and 6-OHDA. Catechol-containing compounds are generally susceptible to oxidation, a process that is influenced by pH, temperature, light, and the presence of metal ions.

pH-Dependent Stability

Catecholamines exhibit pH-dependent stability, with increased degradation at neutral to alkaline pH.[6][7] L-DOPA, for instance, is more stable in acidic solutions.[8][9] It is therefore highly probable that this compound follows a similar pattern.

-

Acidic pH (below 4.0): Expected to be relatively stable. Acidic conditions protonate the hydroxyl groups, reducing their susceptibility to oxidation.

-

Neutral to Alkaline pH (above 7.0): Prone to rapid auto-oxidation. At higher pH, the catechol moiety is more easily deprotonated, facilitating oxidation to form quinones and other degradation products.[6][7]

For practical applications, solutions of this compound should be prepared in a slightly acidic buffer and used promptly.

Temperature and Light Sensitivity

Exposure to elevated temperatures and light, particularly UV radiation, can accelerate the degradation of catecholamines.

-

Temperature: Storage at low temperatures (refrigerated or frozen) is recommended to slow down the rate of degradation.[9] Stock solutions should be stored at -20°C for long-term use.[5]

-

Light: As with other catechol-containing compounds, this compound is likely sensitive to light.[9] Protection from light by using amber vials or covering containers with aluminum foil is a prudent measure to prevent photodecomposition.

Degradation Pathways

The primary degradation pathway for this compound is expected to be oxidation of the trihydroxyphenyl ring. This process can lead to the formation of highly reactive quinone species.[10] These quinones can then undergo further reactions, including polymerization to form melanin-like pigments, which would be observed as a darkening of the solution.

The degradation of this compound is of significant consequence as it not only leads to a decrease in the concentration of the active compound but also results in the formation of its neurotoxic metabolite, 6-OHDA, and other reactive species.

Mechanism of Action: The Path to Neurotoxicity

The biological activity of this compound is intrinsically linked to its conversion to 6-OHDA.

In Vivo Conversion to 6-OHDA

Following systemic administration, this compound crosses the blood-brain barrier via the large neutral amino acid transporter.[1] Within the brain, it is taken up by catecholaminergic neurons and undergoes decarboxylation by aromatic L-amino acid decarboxylase (AADC) to form 6-OHDA.[3]

Caption: In vivo conversion of this compound to 6-OHDA.

6-OHDA-Induced Neurotoxicity

Once formed, 6-OHDA is a potent and selective neurotoxin for dopaminergic and noradrenergic neurons. Its toxicity is multifactorial and primarily mediated by oxidative stress.

-

Auto-oxidation and Reactive Oxygen Species (ROS) Formation: 6-OHDA readily auto-oxidizes, particularly at physiological pH, to generate hydrogen peroxide (H₂O₂), superoxide radicals (O₂⁻), and hydroxyl radicals (•OH). These ROS cause widespread damage to cellular components, including lipids, proteins, and DNA.

-

Mitochondrial Dysfunction: 6-OHDA is a known inhibitor of mitochondrial complex I and IV of the electron transport chain. This inhibition impairs cellular respiration, leading to a decrease in ATP production and an increase in ROS generation, further exacerbating oxidative stress.

-

Quinone Formation: The oxidation of 6-OHDA also produces highly reactive quinones. These electrophilic molecules can covalently bind to cellular macromolecules, including enzymes and structural proteins, leading to their inactivation and cellular dysfunction.

Caption: Mechanisms of 6-OHDA-induced neurotoxicity.

Analytical Methodologies

Accurate quantification of this compound is essential for ensuring the correct dosage in experimental protocols. While validated methods specifically for this compound are not widely published, methods for the analysis of L-DOPA can be readily adapted.[8][11][12][13] High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is the most suitable technique.

Recommended HPLC-UV Method

This section provides a detailed, step-by-step protocol for the analysis of this compound based on established methods for L-DOPA.

5.1.1. Instrumentation and Materials

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase: 0.1% Trifluoroacetic acid in water and Acetonitrile (92:8, v/v)[11]

-

This compound reference standard

-

Ultrapure water

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

5.1.2. Preparation of Solutions

-

Mobile Phase: Prepare a 0.1% TFA solution in water. Mix with acetonitrile in a 92:8 ratio. Degas the mobile phase before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-100 µg/mL).

5.1.3. Chromatographic Conditions

-

Column: C18 reversed-phase column

-

Mobile Phase: 0.1% TFA in water:Acetonitrile (92:8, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 25°C

-

Detection Wavelength: 280 nm (based on L-DOPA analysis, may require optimization for this compound)[11]

5.1.4. Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the working standard solutions to generate a calibration curve.

-

Inject the sample solutions.

-

Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

References

- 1. 6-Hydroxydopa - Wikipedia [en.wikipedia.org]

- 2. dcchemicals.com [dcchemicals.com]

- 3. Destruction of catecholamine-containing neurons by 6-hydroxydopa, an endogenous amine oxidase cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C9H11NO5 | CID 33755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Antiradical Activity of Dopamine, L-DOPA, Adrenaline, and Noradrenaline in Water/Methanol and in Liposomal Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of l-DOPA-derived melanin and a novel degradation product formed under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SID 46505126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Development and Validation of Analytical Methods for Quantification of L-Dopa; Application to Plant Materials [ijiaar.penpublishing.net]

- 12. mdpi.com [mdpi.com]

- 13. dergipark.org.tr [dergipark.org.tr]

L-6-Hydroxydopa as a Prodrug for 6-Hydroxydopamine: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of L-6-Hydroxydopa (L-6-OHDOPA) as a prodrug for the selective delivery of the neurotoxin 6-hydroxydopamine (6-OHDA) to catecholaminergic neurons. Intended for researchers, scientists, and drug development professionals, this document delves into the core principles of this methodology, from the underlying biochemical mechanisms to detailed experimental protocols and validation strategies. By leveraging the endogenous cellular machinery, the L-6-OHDOPA prodrug strategy offers a nuanced approach to creating animal models of catecholaminergic neurodegeneration, particularly relevant to the study of Parkinson's disease. This guide emphasizes the scientific integrity and logical underpinnings of experimental choices, providing a robust framework for the successful implementation of this powerful research tool.

Introduction: The Rationale for a Prodrug Approach

The neurotoxin 6-hydroxydopamine (6-OHDA) is a cornerstone in the field of neuroscience for modeling Parkinson's disease in experimental animals.[1][2][3] Its structural similarity to dopamine allows for its selective uptake into dopaminergic and noradrenergic neurons via the dopamine transporter (DAT) and norepinephrine transporter (NET).[4] Once inside the neuron, 6-OHDA undergoes auto-oxidation, generating reactive oxygen species (ROS) and leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death.[5][6]

However, the direct administration of 6-OHDA into the brain parenchyma, while effective, presents several challenges. It is an invasive procedure requiring stereotaxic surgery, which can cause mechanical damage to surrounding tissue.[7] Furthermore, the distribution of the neurotoxin can be localized and may not fully recapitulate the progressive and more diffuse nature of neurodegeneration seen in Parkinson's disease.

The use of this compound (L-6-OHDOPA), a precursor to 6-OHDA, offers an elegant solution to these limitations.[8] As an amino acid, L-6-OHDOPA can be administered systemically and cross the blood-brain barrier (BBB) via the large neutral amino acid transporter (LAT1). Once in the central nervous system (CNS), it is selectively taken up by catecholaminergic neurons and converted into the active neurotoxin, 6-OHDA, by the enzyme aromatic L-amino acid decarboxylase (AADC). This in-situ generation of 6-OHDA provides a more targeted and potentially less invasive method for inducing catecholaminergic neurodegeneration.

Mechanism of Action: From Systemic Administration to Neuronal Demise

The efficacy of L-6-OHDOPA as a prodrug hinges on a multi-step process that exploits the unique physiology of catecholaminergic neurons.

2.1. Systemic Administration and Blood-Brain Barrier Transport: Following systemic administration (e.g., intraperitoneal injection), L-6-OHDOPA circulates in the bloodstream and, due to its amino acid structure, is recognized and transported across the BBB by the LAT1 transporter. This crucial step allows for non-invasive delivery of the pro-toxin to the CNS.

2.2. Neuronal Uptake and Enzymatic Conversion: Once in the brain's extracellular space, L-6-OHDOPA is selectively taken up by dopaminergic and noradrenergic neurons through their respective transporters. Inside the neuron, the key conversion occurs: AADC, the same enzyme that converts L-DOPA to dopamine, decarboxylates L-6-OHDOPA to form 6-hydroxydopamine (6-OHDA).

2.3. Neurotoxicity of In-Situ Generated 6-OHDA: The newly formed 6-OHDA then exerts its neurotoxic effects. It is a potent inhibitor of mitochondrial respiratory chain complexes I and IV and readily auto-oxidizes to produce highly reactive quinones and reactive oxygen species, such as superoxide radicals and hydrogen peroxide. This cascade of events leads to significant oxidative stress, cellular damage, and ultimately, apoptotic cell death of the catecholaminergic neuron.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The unilateral 6-hydroxydopamine lesion model in behavioral brain research. Analysis of functional deficits, recovery and treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of 6-hydroxydopamine on brain norepinephrine and dopamine evidence for selective degeneration of catecholamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment effects on nigrostriatal projection integrity in partial 6-OHDA lesions: comparison of L-DOPA and pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicity of 6-hydroxydopamine and dopamine for dopaminergic neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nigrostriatal damage with 6-OHDA: validation of routinely applied procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

An In-depth Technical Guide on the Core Oxidative Stress Pathways Induced by L-6-Hydroxydopa

A Senior Application Scientist's Synthesis of Mechanistic Insights and Field-Proven Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning L-6-Hydroxydopa (6-OHDOPA)-induced oxidative stress, a critical process in experimental models of neurodegenerative diseases. By integrating established scientific principles with detailed experimental protocols, this document serves as a vital resource for professionals investigating neurotoxicity and developing therapeutic interventions.

Section 1: Foundational Understanding of this compound and its Neurotoxic Profile

This compound (6-OHDOPA), a hydroxylated analog of L-DOPA, is a potent neurotoxin widely used to create experimental models of Parkinson's disease.[1][2] Its selective toxicity to catecholaminergic neurons is a key feature that allows researchers to mimic the dopaminergic cell loss characteristic of this debilitating condition.[3] 6-OHDOPA is a precursor to 6-hydroxydopamine (6-OHDA), and its ability to cross the blood-brain barrier offers an advantage for systemic administration in some research models.[4] The neurotoxic effects of 6-OHDOPA are primarily attributed to its capacity to generate reactive oxygen species (ROS), leading to significant oxidative stress.[3][5]

The chemical reactivity and redox capacity of 6-OHDOPA and its oxidized form, topaquinone, are central to its neurotoxicity.[6] These molecules can be synthesized both enzymatically and non-enzymatically from L-DOPA or tyrosine.[6] The resulting oxidative stress disrupts cellular homeostasis, damages vital macromolecules, and ultimately triggers programmed cell death, or apoptosis.[7]

Section 2: The Core Mechanisms of 6-OHDOPA-Induced Oxidative Stress

The neurotoxicity of 6-OHDOPA is multifaceted, involving several interconnected pathways that converge on the generation of oxidative stress.

Autoxidation and the Generation of Reactive Oxygen Species (ROS)

A primary mechanism of 6-OHDOPA toxicity is its rapid autoxidation, which produces a cascade of highly reactive molecules. This process leads to the formation of hydrogen peroxide (H2O2), superoxide radicals, and hydroxyl radicals.[5] These ROS can indiscriminately damage cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis.[7] The autoxidation process can be influenced by the presence of antioxidants, such as ascorbic acid, which can act as a redox cycling agent.[5]

The Role of Topaquinone

The oxidized form of 6-OHDOPA, topaquinone, is a highly reactive molecule that contributes significantly to its neurotoxicity.[6] Topaquinone can act as an excitotoxin and has been shown to be an agonist of non-N-methyl-d-aspartate (non-NMDA) glutamatergic receptors, which can lead to neuronal cell death.[6][8] The formation of topaquinone from the autoxidation of L-DOPA can be inhibited by antioxidants like reduced glutathione.[9]

Mitochondrial Dysfunction

Mitochondria are central to cellular energy metabolism and are a primary target of 6-OHDOPA-induced toxicity.[10][11] 6-OHDOPA has been shown to impair mitochondrial function through several mechanisms, including the inhibition of mitochondrial respiratory chain complexes I and IV.[12] This inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP production and an increase in ROS generation.[10][13] Furthermore, 6-OHDOPA can induce mitochondrial fragmentation, a process dependent on the dynamin-related protein 1 (Drp1), which precedes the collapse of the mitochondrial membrane potential and the release of cytochrome c.[14]

Section 3: Key Signaling Pathways Implicated in 6-OHDOPA-Induced Cell Death

The cellular response to 6-OHDOPA-induced oxidative stress involves the activation of specific signaling cascades that ultimately determine the cell's fate.

The Intrinsic Apoptotic Pathway

6-OHDOPA is a potent inducer of apoptosis, the cell's intrinsic program for self-destruction.[15][16] The apoptotic cascade is initiated by mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors, such as cytochrome c.[17] This process is often associated with the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[17] Once in the cytoplasm, cytochrome c triggers the activation of a cascade of enzymes called caspases, with caspase-9 and caspase-3 playing a predominant role in 6-OHDOPA-induced apoptosis.[15] The activation of this caspase cascade leads to the execution phase of apoptosis, characterized by DNA fragmentation and the formation of apoptotic bodies.[16]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling pathways are crucial mediators of cellular responses to a variety of extracellular stimuli, including oxidative stress.[18][19] In the context of 6-OHDOPA neurotoxicity, the activation of specific MAPK pathways, such as the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, has been observed.[17][20] The activation of the JNK pathway by 6-OHDOPA is ROS-mediated.[20] The p38 MAPK pathway has been shown to be critically involved in the induction of the pro-apoptotic protein PUMA and the redistribution of Bax, leading to apoptosis.[17]

Figure 1: Simplified signaling cascade of 6-OHDOPA-induced apoptosis.

Section 4: Experimental Protocols for Investigating 6-OHDOPA-Induced Oxidative Stress

To facilitate rigorous and reproducible research, this section provides detailed, step-by-step protocols for key experiments used to study 6-OHDOPA-induced oxidative stress.

In Vitro Model: SH-SY5Y Human Neuroblastoma Cells

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying the effects of neurotoxins like 6-OHDOPA.[13][14]

Protocol for Cell Culture and Treatment:

-

Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture dishes) at a density that allows for optimal growth and treatment.

-

6-OHDOPA Treatment: Prepare a stock solution of 6-OHDOPA in a suitable solvent (e.g., sterile water or saline containing 0.02% ascorbic acid to prevent oxidation). Dilute the stock solution to the desired final concentration in the cell culture medium. Replace the existing medium with the 6-OHDOPA-containing medium and incubate for the desired time period (e.g., 4 to 24 hours).[13]

Measurement of Reactive Oxygen Species (ROS)

The quantification of ROS is a fundamental aspect of studying oxidative stress. The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for this purpose.[21][22]

Protocol for DCFH-DA Assay:

-

Cell Preparation: After 6-OHDOPA treatment, wash the cells twice with phosphate-buffered saline (PBS).

-

Probe Incubation: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[21] Alternatively, visualize and quantify fluorescence using a fluorescence microscope.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of mitochondrial dysfunction and apoptosis. The fluorescent dye JC-1 is commonly used to measure ΔΨm.

Protocol for JC-1 Assay:

-

Cell Preparation: Following 6-OHDOPA treatment, wash the cells with PBS.

-

Staining: Incubate the cells with 5 µg/mL JC-1 in culture medium for 20 minutes at 37°C.

-

Analysis: After incubation, wash the cells with PBS. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. Measure the fluorescence intensity of both red (excitation ~585 nm, emission ~590 nm) and green (excitation ~514 nm, emission ~529 nm) channels using a fluorescence plate reader or flow cytometer. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

Quantification of Apoptosis

Apoptosis can be quantified by measuring the activity of key executioner caspases, such as caspase-3.

Protocol for Caspase-3 Activity Assay:

-

Cell Lysis: After 6-OHDOPA treatment, lyse the cells using a specific lysis buffer provided with a commercial caspase-3 activity assay kit.

-

Assay Reaction: Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC). Cleavage of the substrate by active caspase-3 releases a fluorescent molecule.

-

Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. The fluorescence intensity is directly proportional to the caspase-3 activity.

Figure 2: Experimental workflow for studying 6-OHDOPA-induced oxidative stress.

Section 5: Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from the aforementioned experiments should be summarized in a structured table.

| Experimental Parameter | Control | 6-OHDOPA (Low Dose) | 6-OHDOPA (High Dose) |

| ROS Production (Relative Fluorescence Units) | 100 ± 10 | 250 ± 20 | 500 ± 35 |

| Mitochondrial Membrane Potential (Red/Green Ratio) | 5.0 ± 0.5 | 2.5 ± 0.3 | 1.2 ± 0.2 |

| Caspase-3 Activity (Relative Fluorescence Units) | 100 ± 12 | 350 ± 30 | 700 ± 50 |

Table 1: Representative quantitative data summary. Values are presented as mean ± standard deviation.

Interpretation: An increase in ROS production, a decrease in the mitochondrial membrane potential, and an increase in caspase-3 activity are all indicative of 6-OHDOPA-induced oxidative stress and apoptosis.

Section 6: Conclusion and Future Directions

This guide has provided a detailed overview of the oxidative stress pathways induced by this compound, a critical tool in neurodegenerative disease research. A thorough understanding of these mechanisms, coupled with the application of robust experimental protocols, is essential for advancing our knowledge of neurotoxicity and for the development of novel therapeutic strategies. Future research should continue to explore the intricate interplay between different signaling pathways and identify potential targets for neuroprotective interventions. The use of advanced techniques, such as high-resolution respirometry for mitochondrial function analysis and sophisticated imaging for tracking molecular events in real-time, will further enhance our understanding of 6-OHDOPA-induced neurodegeneration.[10]

References

- 1. The 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 6-Hydroxydopa - Wikipedia [en.wikipedia.org]

- 5. Autoxidation and neurotoxicity of 6-hydroxydopamine in the presence of some antioxidants: potential implication in relation to the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Excitotoxicity of L-dopa and 6-OH-dopa: implications for Parkinson's and Huntington's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TOPA quinone, a kainate-like agonist and excitotoxin is generated by a catecholaminergic cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Hydroxydopamine impairs mitochondrial function in the rat model of Parkinson's disease: respirometric, histological, and behavioral analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-Hydroxydopamine induces different mitochondrial bioenergetics response in brain regions of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of 6-hydroxydopamine on mitochondrial function and glutathione status in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 6-Hydroxydopamine (6-OHDA) induces Drp1-dependent mitochondrial fragmentation in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 6-Hydroxydopamine induces dopaminergic cell degeneration via a caspase-9-mediated apoptotic pathway that is attenuated by caspase-9dn expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Caspases mediate 6-hydroxydopamine-induced apoptosis but not necrosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 6-Hydroxydopamine activates the mitochondrial apoptosis pathway through p38 MAPK-mediated, p53-independent activation of Bax and PUMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 20. Two distinct mechanisms are involved in 6-hydroxydopamine- and MPP+-induced dopaminergic neuronal cell death: role of caspases, ROS, and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy [mdpi.com]

Topic: Mitochondrial Complex Inhibition by L-6-Hydroxydopa Metabolites

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-3,4,6-trihydroxyphenylalanine (L-6-Hydroxydopa or 6-OH-L-dopa) is a potent catecholaminergic neurotoxin whose metabolites are instrumental in modeling Parkinson's disease (PD) pathophysiology. Its primary metabolite, 6-hydroxydopamine (6-OHDA), selectively targets dopaminergic neurons and induces neurodegeneration through mechanisms centered on mitochondrial dysfunction. This guide provides a comprehensive technical overview of the biochemical pathways of 6-OH-L-dopa, the mechanisms of mitochondrial respiratory chain inhibition by its metabolites, and detailed, field-proven protocols for assessing this mitochondrial toxicity. We delve into the causality behind experimental design, offering robust methodologies for isolating functional brain mitochondria and quantifying the activity of specific electron transport chain (ETC) complexes. This document is intended to equip researchers with the foundational knowledge and practical tools required to investigate neurotoxin-induced mitochondrial impairment and explore potential therapeutic interventions.

Part 1: The Biochemical Basis of 6-OH-L-dopa Neurotoxicity

Metabolic Activation: From Prodrug to Potent Toxin

This compound is a precursor, or prodrug, to the highly reactive neurotoxin 6-hydroxydopamine (6-OHDA)[1]. Unlike 6-OHDA, 6-OH-L-dopa can cross the blood-brain barrier, allowing for systemic administration in experimental models[1]. Once in the central nervous system, it is readily decarboxylated by aromatic L-amino acid decarboxylase (AADC) within catecholaminergic neurons to form 6-OHDA[2]. This selective uptake and conversion are the basis for its targeted toxicity towards dopaminergic and noradrenergic neurons[3][4].

The neurotoxicity of 6-OHDA is primarily driven by its rapid, non-enzymatic auto-oxidation, a process that generates a cascade of cytotoxic species[5][6][7]. This reaction produces hydrogen peroxide (H₂O₂), superoxide radicals (O₂⁻), and highly reactive p-quinone species. These molecules perpetuate a state of severe oxidative stress, overwhelming endogenous antioxidant defenses and leading to widespread damage of cellular macromolecules[8][9].

Caption: Metabolic activation of this compound to its neurotoxic metabolite 6-OHDA.

The Mitochondrion as the Primary Target

Mitochondria are central to the pathogenic mechanism of 6-OHDA[10][11]. The toxin and its oxidative byproducts converge on the mitochondrial electron transport chain (ETC), leading to profound bioenergetic failure. Studies have conclusively demonstrated that 6-OHDA is a potent inhibitor of mitochondrial respiratory chain complexes, specifically Complex I (NADH:ubiquinone oxidoreductase) and Complex IV (cytochrome c oxidase)[5][12]. This dual inhibition disrupts the flow of electrons, crippling ATP synthesis and exacerbating the production of mitochondrial ROS, thus creating a vicious cycle of oxidative damage and energy depletion[13][14].

The inhibition of Complex I by 6-OHDA is a critical event. It has been shown to be a reversible, partially uncompetitive inhibitor with respect to NADH, with a reported IC₅₀ value of approximately 10.5 µM in brain mitochondrial preparations[12][15]. Complex IV is also significantly inhibited, with a reported IC₅₀ of 34 µM[12]. It is crucial to note that 6-OHDA itself, rather than its oxidized products, appears to be the primary agent responsible for this direct enzyme inhibition[12][16]. This bioenergetic collapse ultimately triggers downstream apoptotic pathways, leading to the selective demise of dopaminergic neurons characteristic of Parkinson's disease models[9][17].

Caption: Mechanism of mitochondrial inhibition by 6-OHDA, targeting Complexes I and IV.

Part 2: Methodologies for Assessing Mitochondrial Inhibition

Investigating the impact of 6-OH-L-dopa metabolites requires robust and reproducible methods. The following section details validated protocols for isolating high-quality mitochondria and for measuring respiratory chain activity.

Protocol: Isolation of Functional Mitochondria from Rodent Brain Tissue

The quality of functional mitochondrial assays is entirely dependent on the quality of the mitochondrial preparation. This protocol is designed to yield coupled, respiring mitochondria from brain tissue by separating non-synaptic mitochondria from other components like myelin and synaptosomes using a discontinuous Percoll gradient[18][19][20].

Rationale: The brain presents unique challenges for mitochondrial isolation due to its high lipid content (myelin) and the presence of synaptosomes, which are resealed nerve terminals containing their own mitochondria[19]. A gentle Dounce homogenization minimizes mitochondrial damage, while a Percoll density gradient effectively separates the denser mitochondria from lighter contaminants[18].

Step-by-Step Methodology:

-

Preparation: Pre-cool all buffers, centrifuges, and equipment to 4°C. All steps must be performed on ice to minimize enzymatic degradation.

-

Tissue Homogenization:

-

Sacrifice the animal according to approved ethical protocols and rapidly excise the whole brain.

-

Place the brain in 50 mL of ice-cold Mitochondria Isolation Buffer (MIB: 225 mM Mannitol, 75 mM Sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2).

-

Mince the tissue finely with scissors.

-

Transfer the minced tissue to a 15 mL glass Dounce homogenizer with 10 mL of fresh MIB.

-

Homogenize with 10-15 slow, deliberate strokes using the loose 'A' pestle, followed by 10-15 strokes with the tight 'B' pestle[21]. Avoid introducing bubbles.

-

-

Differential Centrifugation (Crude Fraction):

-

Transfer the homogenate to a centrifuge tube and centrifuge at 1,300 x g for 5 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully transfer the supernatant to a new tube and centrifuge at 21,000 x g for 10 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

-

Discard the supernatant (cytosolic fraction).

-

-

Percoll Gradient Purification:

-

Gently resuspend the crude mitochondrial pellet in 2 mL of MIB.

-

Prepare a discontinuous Percoll gradient in a clean ultracentrifuge tube by carefully layering 5 mL of 24% Percoll (in MIB) over 5 mL of 12% Percoll (in MIB).

-

Carefully layer the resuspended mitochondrial sample on top of the gradient.

-

Centrifuge at 30,700 x g for 10 minutes at 4°C with the brake off.

-

Three bands will be visible: myelin at the top, synaptosomes at the 12%/24% interface, and the pure mitochondrial fraction as a distinct band within the 24% layer[18][19].

-

-

Washing and Final Preparation:

-

Carefully aspirate and discard the upper layers.

-

Collect the mitochondrial band with a pipette, transfer to a new tube, and dilute with at least 5 volumes of MIB to wash away the Percoll.

-

Centrifuge at 16,500 x g for 10 minutes at 4°C.

-

Discard the supernatant and gently resuspend the final mitochondrial pellet in a minimal volume (100-200 µL) of appropriate assay buffer (e.g., MAS buffer).

-

-

Quantification: Determine the mitochondrial protein concentration using a standard method like the bicinchoninic acid (BCA) assay. Keep the isolated mitochondria on ice and use for functional assays within 3-4 hours[21].

Protocol: Spectrophotometric Assay of Complex I Activity

This assay measures the rotenone-sensitive NADH:ubiquinone oxidoreductase activity of isolated mitochondria, providing a direct quantification of the enzyme's maximal velocity (Vmax)[22][23].

Rationale: The assay follows the oxidation of NADH to NAD⁺, which corresponds to a decrease in absorbance at 340 nm. To ensure specificity for Complex I, the activity is measured in the presence and absence of rotenone, a potent and specific Complex I inhibitor[24]. The difference between these two rates represents the true Complex I activity[22]. Bovine serum albumin (BSA) is included to bind free fatty acids and improve the solubility of the ubiquinone analog[23].

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Potassium Phosphate buffer (pH 7.5), supplemented with 3.5 g/L fatty-acid-free BSA.

-

Substrate: 10 mM NADH.

-

Electron Acceptor: 10 mM Decylubiquinone.

-

Inhibitor: 2 mM Rotenone (dissolved in DMSO).

-

-

Assay Procedure:

-

Set a spectrophotometer to 340 nm and maintain the cuvette holder at 30°C.

-

In a 1 mL cuvette, add 950 µL of Assay Buffer.

-

Add 20 µL of 10 mM Decylubiquinone.

-

Add 10-50 µg of isolated mitochondrial protein and mix gently by pipetting.

-

For the inhibited reaction: Add 2 µL of 2 mM Rotenone and incubate for 3 minutes.

-

For the total reaction: Add 2 µL of DMSO (vehicle control) and incubate for 3 minutes.

-

Initiate the reaction by adding 20 µL of 10 mM NADH and immediately start recording the decrease in absorbance at 340 nm for 3-5 minutes.

-

-

Calculation of Activity:

-

Calculate the rate of NADH oxidation (ΔAbs/min) from the linear portion of the curve.

-

Use the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹) to convert the rate to nmol/min/mg protein.

-

Complex I Activity = (Rate of Total Reaction) - (Rate of Inhibited Reaction) .

-

Protocol: High-Throughput Analysis of Mitochondrial Respiration (Seahorse XF Mito Stress Test)

The Agilent Seahorse XF Analyzer is the gold standard for assessing mitochondrial function in real-time by measuring the oxygen consumption rate (OCR) of live cells or isolated mitochondria[25][26]. The Mito Stress Test dissects key parameters of mitochondrial function by the sequential injection of specific ETC inhibitors[27][28][29].

Rationale: This assay provides a comprehensive profile of mitochondrial health.[29] It measures not just one parameter, but a series of linked metrics that reveal basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity[28]. This dynamic assessment is invaluable for understanding how a toxin like 6-OHDA impairs not only basal function but also the cell's ability to respond to energetic stress.

Step-by-Step Methodology (for intact cells):

-

Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution overnight in a non-CO₂ 37°C incubator.

-

Assay Preparation:

-

On the day of the assay, remove the cell culture medium and replace it with pre-warmed Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine.

-

Incubate the cells in a non-CO₂ 37°C incubator for 1 hour prior to the assay.

-

Prepare the inhibitor compounds (Oligomycin, FCCP, Rotenone/Antimycin A) from the kit by reconstituting them in the assay medium to the desired final concentrations. Load them into the appropriate ports of the hydrated sensor cartridge.

-

-

Seahorse XF Analyzer Operation:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Place the cell plate into the analyzer and initiate the assay protocol.

-

The instrument will measure the basal OCR before sequentially injecting the inhibitors and measuring the OCR after each injection.

-

-

Data Interpretation:

-

Basal Respiration: The initial OCR reading before any injections.

-

ATP-Linked Respiration: The decrease in OCR after injecting Oligomycin (an ATP synthase inhibitor)[25].

-

Maximal Respiration: The peak OCR reached after injecting FCCP (an uncoupling agent that collapses the proton gradient and drives the ETC at its maximum rate).

-

Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.

-

Non-Mitochondrial Respiration: The remaining OCR after injecting Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor), which completely shut down mitochondrial respiration[25].

-

Caption: Workflow and parameter derivation from the Seahorse XF Mito Stress Test.

Part 3: Data Synthesis and Interpretation

Quantitative Analysis of Inhibition

Summarizing key inhibitory data provides a clear comparative framework for understanding the potency of 6-OH-L-dopa metabolites.

| Metabolite | Target Complex | IC₅₀ (Brain Mitochondria) | Inhibition Type (vs. Substrate) | Reference |

| 6-Hydroxydopamine (6-OHDA) | Complex I (NADH Dehydrogenase) | ~10.5 µM | Partially Uncompetitive (vs. NADH) | [12][15] |

| 6-Hydroxydopamine (6-OHDA) | Complex IV (Cytochrome c Oxidase) | ~34 µM | N/A | [12] |

Implications for Research and Drug Development

The profound mitochondrial inhibition caused by 6-OH-L-dopa metabolites solidifies their use as a cornerstone model for Parkinson's disease research[3][30]. This model is invaluable for:

-

Screening Neuroprotective Compounds: The assays described herein can be adapted to high-throughput formats to screen for drugs that protect mitochondria from 6-OHDA-induced damage or restore respiratory function.

-

Investigating Disease Mechanisms: By understanding precisely how 6-OHDA disrupts mitochondrial function, researchers can gain insights into the early stages of neurodegeneration in idiopathic PD, where mitochondrial dysfunction is also a central feature[11].

-

Exploring Mitochondrial Therapeutics: The model provides a robust platform for testing therapies aimed directly at the mitochondrion, such as mitochondrial-targeted antioxidants, electron carriers (e.g., Vitamin K2)[14], or agents that promote mitochondrial biogenesis and quality control.

References

- 1. 6-Hydroxydopa - Wikipedia [en.wikipedia.org]

- 2. Destruction of catecholamine-containing neurons by 6-hydroxydopa, an endogenous amine oxidase cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 6-hydroxydopamine model and parkinsonian pathophysiology: Novel findings in an older model | Neurología (English Edition) [elsevier.es]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. Autoxidation and neurotoxicity of 6-hydroxydopamine in the presence of some antioxidants: potential implication in relation to the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial Dynamics and Mitophagy in the 6-Hydroxydopamine Preclinical Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Hydroxydopamine induces different mitochondrial bioenergetics response in brain regions of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-Hydroxydopamine impairs mitochondrial function in the rat model of Parkinson's disease: respirometric, histological, and behavioral analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of mitochondrial complexes I and IV by 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of 6-hydroxydopamine on mitochondrial function and glutathione status in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Mechanism of inhibition of mitochondrial respiratory complex I by 6-hydroxydopamine and its prevention by desferrioxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nature of inhibition of mitochondrial respiratory complex I by 6-Hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Involvement of the mitochondrial apoptotic pathway and nitric oxide synthase in dopaminergic neuronal death induced by 6-hydroxydopamine and lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isolation of mitochondria from CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Isolation of Mitochondria from Brain Tissue and Cells | Springer Nature Experiments [experiments.springernature.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 23. academic.oup.com [academic.oup.com]

- 24. Spectrophotometric assay for complex I of the respiratory chain in tissue samples and cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. agilent.com [agilent.com]

- 26. Mito Stress Assay of PBMCs With Seahorse XFe96 Flux Analyzer and Comparison of Poly-D-Lysine and Poly-L-Lysine for Cell Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In Vitro Technologies :: Products [lifescience.invitro.com.au]

- 28. agilent.com [agilent.com]

- 29. hpst.cz [hpst.cz]

- 30. The 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Foundational Research on 6-Hydroxydopamine (6-OHDA) Neurotoxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the seminal research that established 6-hydroxydopamine (6-OHDA) as a potent and selective catecholaminergic neurotoxin. Moving beyond a simple historical account, this document dissects the foundational experiments, the causal reasoning behind the chosen methodologies, and the early mechanistic insights that paved the way for its use in creating animal models of Parkinson's disease. We will explore the initial discovery of its neurodegenerative properties, detail the pioneering protocols for inducing chemical sympathectomy and central nervous system lesions, and examine the early hypotheses regarding its mode of action, primarily centered on oxidative stress. This guide is designed to provide researchers and drug development professionals with a comprehensive understanding of the origins and validation of one of neuropharmacology's most critical tools.

The Dawn of a Neurotoxin: From False Transmitter to Selective Lesioning Tool

The journey to understanding 6-hydroxydopamine's neurotoxic capabilities began not with a search for a toxin, but with investigations into the pharmacology of sympathetic nerve terminals. In the mid-1960s, researchers were exploring the concept of "false transmitters"—compounds structurally similar to endogenous neurotransmitters that could be taken up into nerve terminals and released upon stimulation.

In 1968, two independent groups, Thoenen and Tranzer, and Ungerstedt, published landmark papers that shifted the paradigm.[1][2] Their work demonstrated that 6-OHDA was no mere false transmitter. Instead of being stored and released, it initiated a rapid and selective destruction of the very nerve endings that took it up. Thoenen and Tranzer's work focused on the peripheral nervous system, showing that systemic administration of 6-OHDA led to a "chemical sympathectomy" by destroying adrenergic nerve endings.[1][3] Concurrently, Ungerstedt's pioneering experiments involved intracerebral stereotaxic injections of 6-OHDA, which caused a specific degeneration of the nigrostriatal dopamine pathway in the central nervous system.[2][4] This discovery was a watershed moment, as it provided the first reliable method for creating a targeted lesion of a specific neurotransmitter system in the brain, effectively creating an animal model that mimicked the dopaminergic cell loss seen in Parkinson's disease.[5][6][7]

Pioneering the 6-OHDA Lesion: Early Experimental Models and Methodologies

The initial studies laid the groundwork for all subsequent research using 6-OHDA. The choice of experimental models and the development of protocols were driven by the need to validate the selectivity and efficacy of the neurotoxin.

The Peripheral Sympathectomy Model

The work by Thoenen and Tranzer established the fundamental principle of 6-OHDA's action: its selective uptake into catecholaminergic neurons via the norepinephrine transporter (NET).

Experimental Protocol: Induction of Chemical Sympathectomy in Rats

-

Preparation of 6-OHDA Solution: 6-OHDA is highly susceptible to oxidation. Therefore, it was crucial to prepare it fresh in a solution containing an antioxidant like ascorbic acid to prevent degradation before administration. A typical preparation involved dissolving 6-OHDA in saline containing 0.1% ascorbic acid.

-

Animal Model: Adult rats were the primary model system.

-

Administration: For peripheral sympathectomy, 6-OHDA was administered intravenously. Dosing regimens were empirically determined to maximize nerve terminal destruction while minimizing systemic toxicity.

-

Assessment of Efficacy:

-

Biochemical Analysis: The most direct measure of sympathectomy was the quantification of norepinephrine (NE) levels in peripheral organs like the heart, spleen, and iris. A significant depletion of NE compared to control animals indicated successful lesioning.

-

Histofluorescence Microscopy: The Falck-Hillarp technique, a method to visualize catecholamines in tissue sections, was used to provide morphological evidence of the disappearance of adrenergic nerve terminals.

-

Electron Microscopy: Ultrastructural analysis provided definitive proof of nerve terminal degeneration, showing swollen, darkened, and ultimately disintegrating axon terminals in 6-OHDA treated animals.[3]

-

The Central Nigrostriatal Lesion Model

Ungerstedt's work was arguably more impactful for the field of neuroscience as it provided a tool to study the function of specific central catecholamine pathways and to model diseases like Parkinsonism.[2][8][9]

Experimental Protocol: Stereotaxic Injection of 6-OHDA in Rats

-

Animal Preparation: Rats were anesthetized and placed in a stereotaxic frame, an apparatus that allows for the precise positioning of an injection cannula into a specific brain region using a 3D coordinate system.

-

Targeting the Nigrostriatal Pathway: The key to this model was the targeted injection of 6-OHDA. Early studies targeted different points along the nigrostriatal dopamine pathway, including the substantia nigra pars compacta (SNc), where the dopaminergic cell bodies reside, or the striatum, where their terminals are located.[6]

-

Microinjection: A small volume (typically a few microliters) of a freshly prepared 6-OHDA solution (e.g., 8 µg in 4 µL of ascorbate-saline) was slowly infused into the target brain region. The slow infusion rate was critical to minimize mechanical damage to the surrounding tissue.

-

Post-Operative Care: Standard post-surgical care, including monitoring for recovery from anesthesia and providing easy access to food and water, was essential.

-

Validation of Lesion:

-

Behavioral Assessment: A key innovation by Ungerstedt was the use of rotational behavior as a functional readout of the lesion.[10] Unilateral lesion of the nigrostriatal pathway causes a dopamine imbalance between the two hemispheres. When challenged with a dopamine agonist like apomorphine, the rats would rotate in a direction contralateral to the lesion due to denervation supersensitivity of dopamine receptors. Conversely, a dopamine-releasing agent like amphetamine would cause rotation ipsilateral to the lesion. This provided a simple, quantifiable in vivo measure of the lesion's functional impact.

-

Neurochemical Analysis: Post-mortem analysis of dopamine and its metabolites in the striatum was performed to quantify the extent of dopamine depletion.[11]

-

Histological Verification: Histofluorescence techniques were used to visualize the loss of dopaminergic neurons in the SNc and their terminals in the striatum.

-

Early Mechanistic Insights: The Oxidative Stress Hypothesis

From the outset, researchers hypothesized that the neurotoxicity of 6-OHDA was linked to its chemical reactivity. The molecule is readily auto-oxidized, especially at physiological pH, generating a p-quinone species and several reactive oxygen species (ROS), including superoxide radicals, hydrogen peroxide, and hydroxyl radicals.[12]

The proposed mechanism was a multi-step process:

-

Selective Uptake: 6-OHDA is a structural analog of dopamine and norepinephrine, allowing it to be actively transported into catecholaminergic neurons by their respective membrane transporters (DAT and NET). This selective accumulation is the cornerstone of its specificity.

-

Intracellular Auto-oxidation: Once inside the neuron, 6-OHDA undergoes rapid auto-oxidation. This process is accelerated by the intracellular environment.

-

Generation of Reactive Species: The oxidation of 6-OHDA produces highly reactive quinones and a cascade of ROS.[13]

-

Cellular Damage and Death: These reactive molecules are thought to cause widespread damage to cellular components. They can covalently bind to nucleophilic groups on proteins, inactivating critical enzymes.[3] The ROS produced lead to lipid peroxidation, mitochondrial damage, and ultimately, cell death.[12]

Data Presentation

Table 1: Representative Dosing and Effects in Early 6-OHDA Studies

| Study Focus | Animal Model | 6-OHDA Dose & Route | Target Region | Primary Outcome Measure | Observed Effect | Reference |

| Peripheral Sympathectomy | Rat | 20-100 mg/kg, IV | Peripheral Organs (Heart, Spleen) | Norepinephrine Content | >90% depletion | Thoenen & Tranzer, 1968[1] |

| Central Lesion | Rat | 8 µg in 4 µL, Intracerebral | Substantia Nigra | Striatal Dopamine Content | ~95% depletion | Ungerstedt, 1968[2] |

| Central Lesion | Rat | 8 µg in 4 µL, Intracerebral | Substantia Nigra | Apomorphine-induced rotations | Contralateral turning | Ungerstedt & Arbuthnott, 1970[10] |

| Dose-response | Rat | 3-100 µg, Intracisternal | Whole Brain | Norepinephrine & Dopamine Content | Dose-dependent depletion of NE and DA | Iversen & Uretsky, 1970[11] |

Visualizations

Experimental Workflow: Unilateral Nigrostriatal Lesioning